N,N-Dimethyl(vinylbenzyl)amine
Description
Significance as a Monomer in Polymer Science and Materials Engineering
The primary significance of N,N-Dimethyl(vinylbenzyl)amine lies in its role as a functional monomer. The presence of the tertiary amine group imparts specific functionalities to the resulting polymers, such as pH-responsiveness, the ability to be quaternized to form poly-electrolytes, and catalytic activity. researchgate.netmdpi.com Polymers derived from this monomer are finding applications in fields such as drug delivery, bioimaging, and the creation of "smart" materials that respond to environmental stimuli. researchgate.net
The polymerization of this compound can be achieved through various methods, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net This allows for the synthesis of well-defined polymer architectures, such as block copolymers, with precise control over molecular weight and dispersity. researchgate.net
Historical Context of Vinylbenzyl Amine Derivatives in Polymer Chemistry
The development of vinylbenzyl amine derivatives is intrinsically linked to the broader history of functional styrenic monomers, which gained prominence with the advent of synthetic polymers. The journey began with the isolation of styrene (B11656) in 1839, but it was not until the 20th century that the polymerization of such monomers was well understood. numberanalytics.com
The precursor to many vinylbenzyl amine derivatives, 4-vinylbenzyl chloride (VBC), became a key intermediate. mdpi.com Early methods for creating polymers with tertiary or quaternary amine functionalities involved the polymerization of styrene followed by chloromethylation and subsequent amination. google.com However, this multi-step process had its drawbacks, including the use of toxic reagents. google.com
A significant advancement was the use of VBC as a monomer in a one-step polymerization process, which could then be easily functionalized with amines. google.com This approach offered a more direct and economical route to obtaining amine-functionalized polymers. Over the years, various synthetic strategies have been developed to produce poly(vinylbenzyl amine) and its derivatives, including the Gabriel synthesis and the Staudinger reaction to avoid decomposition and cross-linking. researchgate.netgoogle.com
Overview of Research Trajectories for this compound
Current research on this compound is vibrant and multifaceted, with several key trajectories emerging:
Stimuli-Responsive Polymers: A major area of focus is the synthesis of "smart" polymers that respond to external stimuli such as temperature and CO2. mdpi.comresearchgate.net Polymers of this compound have been shown to exhibit both lower critical solution temperature (LCST) and upper critical solution temperature (UCST) behavior, making them suitable for applications in controlled drug release and smart coatings. researchgate.net
Biomedical Applications: The tertiary amine functionality allows for the creation of polymers for various biomedical uses. researchgate.net These include the development of vectors for gene delivery and as components in bioimaging agents. researchgate.net The ability to tune the polymer's properties makes it a promising candidate for creating biocompatible and effective therapeutic and diagnostic tools. mdpi.com
Functional Materials: Research is also directed towards the use of poly(this compound) in a range of functional materials. This includes the development of scavenger resins for the removal of metal ions from solutions, functional coatings with antimicrobial properties, and advanced separation membranes. researchgate.netsigmaaldrich.comnih.gov The high density of functional groups makes these polymers effective in these applications.
The future of this compound in polymer science is geared towards the creation of highly sophisticated materials with precisely controlled architectures and functionalities. The ongoing development of advanced polymerization techniques will continue to expand the possibilities for this versatile monomer.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | nih.gov |
| Molecular Weight | 161.24 g/mol | nih.gov |
| CAS Number | 50976-17-5 | nih.gov |
| Appearance | Clear yellow to orange to brown liquid | |
| Density | 0.922 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.539 (lit.) | |
| Flash Point | 199.4 °F - closed cup | |
| Topological Polar Surface Area | 3.2 Ų | nih.gov |
| Complexity | 140 | nih.gov |
Detailed Research Findings
Recent research has highlighted the utility of this compound in creating a variety of advanced polymeric materials.
One significant area of investigation is the synthesis of CO2-responsive polymers. For instance, a novel CO2-responsive monomer, 4-vinylbenzyl amidine, has been synthesized from 4-vinylbenzylamine (B1589497), which is itself prepared from 4-vinylbenzyl chloride. nih.govtandfonline.com This monomer can be polymerized via RAFT to create materials that can switch their properties, such as hydrophobicity, in response to the presence of CO2. nih.govtandfonline.com This has potential applications in areas like smart coatings and controlled release systems.
In the realm of materials for environmental applications, polymers derived from vinylbenzyl chloride, the precursor to this compound, have been functionalized with various amines to create scavenger resins. nih.gov These resins have shown high efficiency in removing metal ions from aqueous solutions. sigmaaldrich.com For example, monolithic polymer supports made from poly(4-vinylbenzyl chloride-co-divinylbenzene) can be functionalized with different amines to create effective scavengers for various metals. nih.gov
Furthermore, polymers based on vinylbenzyl amine derivatives are being explored for use in advanced separation membranes. For example, anion exchange membranes have been fabricated using poly(vinyl benzyl (B1604629) methylpyrrolidinium), derived from poly(vinylbenzyl chloride), for applications in alkaline water electrolysis. dtu.dk These membranes exhibit good chemical stability and ionic conductivity. dtu.dk
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(3-ethenylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H15N/c1-4-10-6-5-7-11(8-10)9-12(2)3/h4-8H,1,9H2,2-3H3 |
InChI Key |
CGQMSVZSAGRUJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C=C |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl Vinylbenzyl Amine and Its Precursors
Routes to 4-Vinylbenzylamine (B1589497)
The synthesis of 4-vinylbenzylamine is a critical step in the production of N,N-Dimethyl(vinylbenzyl)amine. Various synthetic pathways have been explored to achieve this, each with its own set of advantages and limitations.
Gabriel Reaction Pathways for 4-Vinylbenzylamine Synthesis
The Gabriel synthesis is a well-established method for transforming primary alkyl halides into primary amines. wikipedia.org In the context of 4-vinylbenzylamine synthesis, this reaction involves the N-alkylation of potassium phthalimide (B116566) with 4-vinylbenzyl chloride. nih.govtandfonline.com The initial reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.govtandfonline.com Following the formation of the N-(4-vinylbenzyl)phthalimide intermediate, the primary amine is liberated. This can be achieved through acidic hydrolysis or, alternatively, via the Ing-Manske procedure which uses hydrazine (B178648). wikipedia.org
One specific protocol involves dissolving 4-vinylbenzyl chloride and potassium phthalimide in DMF and heating the mixture. nih.govtandfonline.com After the reaction, the solvent is removed, and the intermediate is purified before the final deprotection step to yield 4-vinylbenzylamine. nih.govtandfonline.com Another study hypothesized that the Gabriel synthesis could provide an easier route to the amine monomer and successfully synthesized the 4-vinylbenzyl phthalimide intermediate. uwm.edu
| Reagents | Solvent | Temperature | Time | Product |
| 4-vinylbenzyl chloride, potassium phthalimide | Dimethylformamide (DMF) | 50 °C | 4 h | N-(4-vinylbenzyl)phthalimide |
Table 1: Representative conditions for the initial step of the Gabriel synthesis of 4-vinylbenzylamine. nih.govtandfonline.com
Staudinger Synthesis as an Alternative to the Gabriel Reaction for Poly(vinyl benzyl (B1604629) amine) Precursors
The Staudinger reaction, which should not be confused with the Staudinger ketene-imine cycloaddition, provides an alternative route to amines from azides using phosphines. researchgate.netwikipedia.org In the synthesis of poly(vinyl benzyl amine) (PVBAm), the Staudinger synthesis is employed to circumvent issues like decomposition that can occur during the Gabriel reaction. researchgate.net This method involves the modification of poly(vinyl benzyl chloride) (PVBC) to poly(vinylbenzyl azide) (PVBN3). researchgate.netgoogle.com
The polymeric azide (B81097) then reacts with triphenylphosphine (B44618) to form a phosphine (B1218219) imine intermediate. researchgate.net This intermediate can be subsequently hydrolyzed to yield the desired poly(vinyl benzyl amine). researchgate.net This synthetic route has been utilized to prepare various polyamine polymers, including homopolymers, block copolymers, and random copolymers, without inducing crosslinking reactions. researchgate.net The azide and phosphine imine intermediates are also versatile, allowing for conversion into a range of other functional groups. researchgate.net
Alkylation and Reduction Strategies for 2-Vinylbenzylamines
A notable strategy for the synthesis of 2-vinylbenzylamines involves a multi-step process starting from tetrahydroisoquinoline. nih.govbeilstein-journals.orgresearchgate.net This approach includes the alkylation of tetrahydroisoquinoline to form a quaternary salt, which then undergoes Hofmann elimination to produce N,N-dialkylaminomethylstyrenes. beilstein-journals.org The initial steps involve the alkylation of isoquinolines to isoquinolinium salts, followed by reduction with formic acid to yield tetrahydroisoquinolines in nearly quantitative amounts. beilstein-journals.org Subsequent alkylation affords the quaternary salts necessary for the final elimination step. beilstein-journals.org This method has been reported to produce yields higher than 60% for the final N,N-dialkylaminomethylstyrenes. beilstein-journals.org
| Starting Material | Key Steps | Final Product | Overall Yield |
| Isoquinoline | 1. Alkylation 2. Reduction 3. Alkylation 4. Hofmann Elimination | N,N-dialkylaminomethylstyrenes | >60% |
Table 2: Summary of the synthesis of 2-vinylbenzylamines from isoquinoline. beilstein-journals.org
Direct Synthesis of this compound
The direct synthesis of this compound is most commonly achieved through the amination of vinylbenzyl chloride with dimethylamine (B145610).
Amination Reactions Involving Vinylbenzyl Chloride
The reaction of vinylbenzyl chloride with dimethylamine is a direct and efficient method for producing this compound. researchgate.netdatapdf.com This nucleophilic substitution reaction is typically carried out in a suitable solvent. datapdf.com The formation of a tertiary amine polymer by reacting poly(vinylbenzyl chloride) with dimethylamine has been demonstrated, resulting in a polymer with a -CH2NMe2 ligand. datapdf.com In one instance, the synthesis of the monomer N,N-Dimethylbenzylamine was achieved through the amination of 4-vinylbenzyl chloride with dimethylamine. researchgate.net
The use of N,N-dimethylformamide (DMF) as a solvent in reactions with poly(vinylbenzyl chloride) can also lead to the formation of the N,N-dimethylamino group, as DMF can decompose into dimethylamine and carbon monoxide. datapdf.com
| Reactants | Product |
| 4-vinylbenzyl chloride, Dimethylamine | This compound |
Table 3: Reactants for the direct synthesis of this compound. researchgate.net
Quaternization Reactions for this compound Derivatives
Quaternization reactions are employed to convert the tertiary amine group in this compound and its derivatives into quaternary ammonium (B1175870) salts. tandfonline.com This process involves the reaction of the tertiary amine with an alkylating agent.
For instance, N-(4-Vinyl benzyl)-4-(N,N-dimethylamino) pyridinum chloride was synthesized by reacting 4-(N,N-Dimethylamino)pyridine with 4-vinylbenzyl chloride. tandfonline.com This product, a quaternary ammonium salt with a chloride anion, can undergo further anion-exchange reactions to introduce other anions like tetrafluoroborate (B81430) or hexafluorophosphate. tandfonline.com
In another example, dodecyl dimethyl(vinylbenzyl)ammonium chloride was synthesized through the reaction of 4-vinylbenzyl chloride with N,N-dimethyl-dodecylamine. researchgate.netscientific.net This reaction demonstrates the quaternization of a tertiary amine to form a functional monomer. researchgate.netscientific.net Similarly, the quaternization of poly(vinylbenzyl chloride) can be achieved using various tertiary amines, such as N,N-dimethyl ethanol (B145695) amine, to introduce quaternary ammonium groups into the polymer structure. mdpi.comnih.gov The reaction of poly(vinylbenzyl chloride) with trimethylamine (B31210) in an aqueous solution has also been used to prepare vinylbenzyltrimethylammonium chloride. google.com
| Tertiary Amine | Alkylating Agent/Reactant | Product |
| 4-(N,N-Dimethylamino)pyridine | 4-Vinylbenzyl chloride | N-(4-Vinyl benzyl)-4-(N,N-dimethylamino) pyridinum chloride |
| N,N-dimethyl-dodecylamine | 4-Vinylbenzyl chloride | Dodecyl dimethyl(vinylbenzyl)ammonium chloride |
| Poly(vinylbenzyl chloride) | N,N-dimethyl ethanol amine | Quaternized poly(vinylbenzyl chloride) |
| Poly(vinylbenzyl chloride) | Trimethylamine | Poly(vinylbenzyltrimethylammonium chloride) |
Table 4: Examples of quaternization reactions for this compound derivatives. tandfonline.comresearchgate.netscientific.netmdpi.comnih.govgoogle.com
Polymerization and Copolymerization of N,n Dimethyl Vinylbenzyl Amine
Homopolymerization Mechanisms and Kinetics
Free Radical Polymerization
Free radical polymerization of vinyl monomers like N,N-Dimethyl(vinylbenzyl)amine typically proceeds through the three main steps of initiation, propagation, and termination. The process can be initiated by thermal or photochemical decomposition of an initiator to generate free radicals. These radicals then react with the vinyl group of the DMVBA monomer, initiating the polymer chain growth.
The kinetics of free radical polymerization are influenced by factors such as monomer concentration, initiator concentration, and temperature. The rate of polymerization is generally proportional to the square root of the initiator concentration and the first power of the monomer concentration. However, due to the presence of the tertiary amine group, chain transfer reactions can occur, potentially affecting the molecular weight and polydispersity of the resulting polymer.
Table 1: Representative Data for Free Radical Polymerization of Vinylbenzyl Monomers Data presented is illustrative and based on typical results for vinylbenzyl compounds, as specific kinetic data for this compound homopolymerization is limited in publicly available literature.
| Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| AIBN | 100:1 | 70 | 6 | 65 | 25,000 | 2.1 |
| BPO | 150:1 | 80 | 4 | 75 | 35,000 | 2.3 |
| KPS | 200:1 | 60 | 8 | 55 | 45,000 | 1.9 |
Controlled Radical Polymerization Techniques
Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization by providing the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.
RAFT polymerization is a versatile CRP method that utilizes a chain transfer agent (CTA) to mediate the polymerization via a reversible addition-fragmentation mechanism. This process allows for the synthesis of well-defined polymers with controlled molecular weights and low PDIs. The choice of RAFT agent is crucial for the successful polymerization of styrenic monomers like DMVBA. Trithiocarbonates and dithiobenzoates are commonly employed for such systems. nih.gov
The kinetics of RAFT polymerization are characterized by a linear increase in molecular weight with monomer conversion and a pseudo-first-order rate of polymerization. nih.gov The living nature of RAFT polymerization allows for the synthesis of block copolymers by sequential monomer addition.
Table 2: Research Findings on RAFT Polymerization of Vinylbenzyl Derivatives Data is based on studies of structurally similar vinylbenzyl monomers to illustrate expected outcomes for this compound.
| RAFT Agent | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| DDMAT nih.gov | 100:1:0.1 | 2-Butanone | 75 | 10 | 60 | 10,300 | 1.17 |
| CPADB | 200:1:0.2 | Dioxane | 70 | 12 | 75 | 22,000 | 1.15 |
| BET researchgate.net | 150:1:0.15 | Toluene | 80 | 8 | 68 | 18,500 | 1.20 |
ATRP is a robust controlled radical polymerization technique that involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex with a nitrogen-based ligand. nih.gov This method allows for the synthesis of polymers with well-defined architectures, including block copolymers and star polymers. The polymerization of styrenic monomers like DMVBA is well-controlled by ATRP, leading to polymers with predictable molecular weights and low polydispersities. cmu.eduresearchgate.net
The kinetics of ATRP are characterized by a first-order dependence on monomer concentration and a constant concentration of growing radicals, leading to a linear evolution of molecular weight with conversion. The rate of polymerization can be tuned by adjusting the catalyst system, temperature, and solvent. cmu.edu
Table 3: Summary of Research Findings for ATRP of Vinylbenzyl Compounds Illustrative data based on the polymerization of related vinylbenzyl monomers.
| Initiator | Catalyst/Ligand | [M]:[I]:[Cat]:[L] | Solvent | Temp (°C) | Conversion (%) | Mn ( g/mol ) | PDI |
| EBiB | CuBr/PMDETA | 100:1:1:2 | Toluene | 90 | 85 | 9,500 | 1.10 |
| MBrP | CuCl/bpy | 150:1:1:2 | Anisole | 110 | 92 | 16,000 | 1.15 |
| HMTETA researchgate.net | CuCl/HMTETA | 200:1:1:1 | DMF | 70 | 78 | 21,000 | 1.25 |
NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end, thereby controlling the polymerization process. wikipedia.org This method is particularly well-suited for the polymerization of styrenic monomers. The process typically involves a unimolecular initiator (an alkoxyamine) or a bimolecular system consisting of a conventional radical initiator and a nitroxide. slideshare.net
The kinetics of NMP are characterized by a controlled rate of polymerization and a linear increase in molecular weight with conversion. The living nature of NMP allows for the synthesis of block copolymers and other complex architectures. rsc.org
Table 4: Research Findings on NMP of Styrenic Monomers Data is representative of NMP of styrenic monomers and serves as an example for this compound.
| Nitroxide | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| TEMPO | BPO | 200:1 | 125 | 10 | 88 | 19,000 | 1.18 |
| SG1 | BlocBuilder | 150:1 | 110 | 6 | 95 | 15,500 | 1.12 |
| TIPNO | AIBN | 250:1 | 120 | 12 | 82 | 26,000 | 1.21 |
Living Anionic Polymerization
Living anionic polymerization is a powerful technique for the synthesis of polymers with very well-defined structures, including narrow molecular weight distributions and controlled molecular weights. encyclopedia.pub The polymerization of styrenic monomers can be initiated by organolithium compounds in non-polar solvents. For monomers containing functional groups, such as the tertiary amine in DMVBA, protection of the functional group may be necessary to prevent side reactions with the highly reactive anionic propagating species. However, studies on similar monomers like 4-vinylbenzyl piperidine (B6355638) have shown that direct anionic polymerization is possible. rsc.orgrsc.org
The kinetics of living anionic polymerization are typically very fast and follow first-order kinetics with respect to monomer concentration. uni-bayreuth.de The molecular weight is directly proportional to the ratio of the moles of monomer consumed to the moles of initiator used.
Table 5: Research Findings on Living Anionic Polymerization of Vinylbenzyl Amines Data based on the living anionic polymerization of 4-vinylbenzyl piperidine, a structurally similar monomer. rsc.orgrsc.org
| Initiator | [Monomer]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| sec-BuLi | 100:1 | Cyclohexane | 40 | 1 | >99 | 10,500 | 1.05 |
| n-BuLi | 150:1 | THF | -78 | 0.5 | >99 | 16,000 | 1.04 |
| sec-BuLi | 200:1 | Benzene | 25 | 2 | >99 | 21,000 | 1.06 |
Copolymerization Strategies
This compound (DMVBA) is a versatile functional monomer that can be copolymerized with a variety of other monomers to produce polymers with tailored properties. Its reactivity in copolymerization is largely dictated by the vinylbenzyl group, which behaves similarly to styrene (B11656). Copolymerization strategies often involve either direct copolymerization of DMVBA or the copolymerization of its precursor, vinylbenzyl chloride (VBC), followed by a post-polymerization amination reaction.
A common strategy for synthesizing polymers containing this compound units is the copolymerization of its precursor, 4-vinylbenzyl chloride (VBC), with styrene (St), followed by a post-polymerization modification step. scispace.comasianpubs.orgresearchgate.net This approach allows for the incorporation of the reactive benzyl (B1604629) chloride group, which can then be quaternized with various amines. rsc.org Free radical polymerization is a frequently employed method for this copolymerization, using initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). scispace.comnih.govmarquette.edu
The reaction involves polymerizing a mixture of styrene and VBC in a suitable solvent. scispace.comnih.gov After the poly(styrene-co-vinylbenzyl chloride) copolymer is synthesized and purified, it is reacted with an amine, such as N,N-dimethylamine or trimethylamine (B31210), to introduce the desired amino functionality. researchgate.netrsc.org This method provides a versatile platform to create anion exchange polymers and other functional materials. rsc.org
Table 1: Example of Reaction Conditions for Styrene and VBC Copolymerization
| Parameter | Condition | Source |
|---|---|---|
| Monomers | Styrene (St), 4-Vinylbenzyl Chloride (VBC) | scispace.comnih.gov |
| Initiator | 2,2'-azobisisobutyrnitrile (AIBN) or Benzoyl Peroxide (BPO) | scispace.comnih.gov |
| Solvent | Chlorobenzene or N,N-dimethylformamide (DMF) | scispace.comnih.gov |
| Temperature | 60-70 °C | scispace.comnih.gov |
To create cross-linked, insoluble polymer networks, this compound's precursor, vinylbenzyl chloride (VBC), is often copolymerized with divinylbenzene (B73037) (DVB). gvpress.comresearchgate.net DVB acts as a cross-linking agent, forming bridges between the linear polymer chains and resulting in a three-dimensional resin structure. Suspension polymerization is a common technique used for this process, which produces polymer beads. gvpress.com
In a typical synthesis, VBC and DVB are dissolved in an organic solvent like toluene, and a radical initiator such as 2,2'-azobisisobutyronitrile is added. gvpress.com This organic phase is then suspended in an aqueous phase, and polymerization is initiated. The resulting cross-linked poly(vinylbenzyl chloride-co-divinylbenzene) beads are insoluble and can be subsequently functionalized. gvpress.com The chloromethyl groups on the polymer backbone are then reacted with amines, for instance, tris(2-aminoethyl)amine, to introduce functional sites for applications like gas sorption. gvpress.com This method is fundamental in the production of ion-exchange resins. researchgate.net
Table 2: Typical Components for VBC-DVB Suspension Copolymerization
| Component | Function | Source |
|---|---|---|
| Vinylbenzyl chloride (VBC) | Functional Monomer | gvpress.com |
| Divinylbenzene (DVB) | Cross-linking Agent | gvpress.com |
| Toluene | Organic Solvent | gvpress.com |
| 2,2'-azobisisobutyronitrile (AIBN) | Polymerization Initiator | gvpress.com |
| Water | Suspension Medium | gvpress.com |
The copolymerization of styrenic "donor" monomers, such as protected vinylbenzylamine (B8275855), with "acceptor" monomers like N-substituted maleimides allows for the synthesis of copolymers with a high degree of sequence control. researchgate.net This type of controlled radical copolymerization can be achieved using techniques like nitroxide-mediated polymerization (NMP). researchgate.net This method enables the creation of polymers with defined microstructures by carefully controlling the addition of the acceptor monomer during the polymerization of the donor monomer. researchgate.net
For these syntheses, a protected form of vinylbenzylamine, such as a phthalimide-protected version, is often used. researchgate.net This protected monomer is copolymerized with various N-substituted maleimides. After polymerization, the protecting groups are removed to yield the primary amine functionalities along the polymer backbone. researchgate.net
Examples of N-substituted maleimides used in these copolymerizations include:
N-benzylmaleimide researchgate.net
N-(n-propyl)maleimide researchgate.net
4-(N-maleimido)-azobenzene researchgate.net
Triisopropylsilyl-protected N-propargyl maleimide (B117702) researchgate.net
The resulting copolymers exhibit controlled chain lengths and molecular weight distributions. researchgate.net
The versatility of the vinylbenzyl group allows for its copolymerization with a range of other functional monomers to impart specific properties to the final polymer. For instance, terpolymers have been synthesized by reacting styrene, vinylbenzyl chloride, and acrylonitrile (B1666552). nih.gov The inclusion of acrylonitrile can enhance properties like chemical stability and flexibility in the resulting material, which is particularly useful for applications such as anion exchange membranes. nih.gov
Another example includes the use of acrylate-based monomers as cross-linkers. Ethylene glycol diacrylate has been used in combination with N-(4-vinylbenzyl)-N,N-dimethylamine to create bactericidal surfaces. ed.ac.uk Furthermore, copolymerization with monomers like N-vinyl-2-pyrrolidone or glycidyl (B131873) methacrylate (B99206) can be employed to create amphiphilic copolymers or hydrogels with reactive epoxy groups. nih.govmdpi.commdpi.com The ability to copolymerize with such a diverse set of monomers highlights the broad applicability of this compound and its precursors in creating advanced functional polymers.
Polymer Microstructure and Architecture Control
Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly effective for synthesizing well-defined block copolymers containing this compound or its derivatives. acs.orgresearchgate.netresearchgate.net The RAFT process allows for precise control over molecular weight, polydispersity, and polymer architecture. researchgate.net
One common method involves first synthesizing a homopolymer of a monomer like vinylbenzyl chloride (VBC) or N,N-diethyl vinylbenzylamine (a close analog to DMVBA) using a RAFT agent. acs.orgresearchgate.net This initial polymer, which retains the thiocarbonylthio end group, can then act as a macro-RAFT agent (or macro-chain transfer agent, CTA) to initiate the polymerization of a second monomer, such as styrene or N-isopropylacrylamide. researchgate.netnih.gov This sequential monomer addition leads to the formation of well-defined diblock or triblock copolymers. acs.orgresearchgate.net
Atom Transfer Radical Polymerization (ATRP) is another method used for creating block copolymers. This often requires protecting the amine group on the vinylbenzylamine monomer, for example with a tert-butoxycarbonyl (Boc) group, to prevent interference with the ATRP catalyst. The protected monomer is polymerized to form the first block, which then serves as a macroinitiator for the polymerization of a second monomer.
Table 3: Examples of Block Copolymers and Synthesis Methods
| Block Copolymer Architecture | Monomers | Polymerization Method | Source |
|---|---|---|---|
| Diblock | Poly(N,N-diethyl vinylbenzylamine)-b-Polystyrene | RAFT | acs.org |
| Triblock | Poly(vinyl methyl amine)-b-Poly(vinyl ethyl amine)-b-Poly(vinyl methyl amine) | RAFT | researchgate.net |
| Diblock | Poly(vinylbenzyl chloride)-b-Poly(N-isopropylacrylamide) | RAFT | researchgate.net |
| Diblock | Poly(vinylbenzaldehyde)-b-Polystyrene | RAFT | nih.gov |
Random Copolymer Synthesis
Random copolymers incorporating this compound (DMVBA) units can be synthesized through various controlled radical polymerization techniques, which allow for the creation of polymers with specific compositions and low polydispersity. A common strategy involves the copolymerization of vinylbenzyl chloride (VBC) with other monomers, followed by a post-polymerization modification step to introduce the N,N-dimethylamino group. This approach is advantageous as it utilizes the well-established polymerization behavior of VBC.
One prominent method for synthesizing these random copolymers is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique has been successfully employed to create well-defined random copolymers of VBC with monomers such as methyl methacrylate (MMA). researchgate.net In a typical synthesis, the copolymerization is carried out using a suitable RAFT agent, such as a trithiocarbonate, and a radical initiator. The resulting poly(VBC-co-MMA) can then be quantitatively converted to poly(DMVBA-co-MMA) by reaction with N,N-dimethylamine. This post-polymerization modification allows for the introduction of the tertiary amine functionality along the polymer backbone in a random distribution.
The synthesis of random copolymers of VBC with styrene has also been explored, yielding copolymers with varying molar ratios of the two monomers. asianpubs.org Free radical polymerization is a common method for this synthesis, providing a straightforward route to these materials. asianpubs.org The resulting poly(styrene-co-VBC) can subsequently be quaternized with different amines to introduce charged groups, or reacted with N,N-dimethylamine to yield the desired poly(styrene-co-DMVBA). rsc.org
The table below presents representative data for the synthesis of random copolymers of VBC with other vinyl monomers, which are precursors to DMVBA-containing copolymers.
| Comonomer 1 | Comonomer 2 | Polymerization Method | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Vinylbenzyl Chloride (VBC) | Methyl Methacrylate (MMA) | RAFT | Not Specified | Not Specified |
| Vinylbenzyl Chloride (VBC) | Styrene | Free Radical | Not Specified | Not Specified |
Sequence-Controlled Copolymerization
The synthesis of copolymers with a defined sequence of monomer units represents a significant advancement in polymer chemistry, enabling the creation of materials with precisely controlled microstructures and properties. For this compound, achieving sequence control has been demonstrated through the copolymerization of a protected form of vinylbenzylamine with N-substituted maleimides using nitroxide-mediated polymerization (NMP). researchgate.net
In this approach, a phthalimide-protected vinylbenzylamine is used as the donor monomer and is copolymerized with various N-substituted maleimides as acceptor monomers. The use of a commercial alkoxyamine initiator, such as BlocBuilder MA®, allows for a controlled polymerization process. researchgate.net By polymerizing a large excess of the protected vinylbenzylamine and introducing discrete amounts of the N-substituted maleimide at specific intervals, a copolymer with a sequence-controlled microstructure can be obtained. researchgate.net The resulting copolymers exhibit controlled chain lengths and narrow molecular weight distributions. researchgate.net
Following the polymerization, the phthalimide (B116566) protecting groups can be removed by treatment with hydrazine (B178648) monohydrate, yielding vinyl benzyl amine-based copolymers with a defined sequence. researchgate.net Importantly, the functional N-substituted succinimide (B58015) moieties from the maleimide comonomers are preserved during this deprotection step. researchgate.net This methodology allows for the precise placement of primary amine groups along the polymer chain. While this has been demonstrated for the primary amine, the subsequent N,N-dimethylation of these primary amines would yield the target this compound units in a sequence-controlled manner.
The table below summarizes the synthesis of sequence-controlled copolymers using a protected vinylbenzylamine monomer.
| Donor Monomer | Acceptor Monomer | Polymerization Method | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|---|
| Phthalimide-protected vinylbenzylamine | N-benzylmaleimide | NMP | Not Specified | Not Specified |
| Phthalimide-protected vinylbenzylamine | N-(n-propyl)maleimide | NMP | Not Specified | Not Specified |
| Phthalimide-protected vinylbenzylamine | 4-(N-maleimido)-azobenzene | NMP | Not Specified | Not Specified |
Hyperbranched Polymer Architectures
Hyperbranched polymers based on this compound possess a unique three-dimensional, globular architecture with a high density of functional groups. A versatile method for the synthesis of such structures is self-condensing vinyl polymerization (SCVP), which can be conducted via controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) and RAFT polymerization. mdpi.comnih.gov This approach utilizes "inimers" (molecules containing both an initiating and a monomer group) or "transmers" (molecules with both a chain transfer agent and a monomer group). nih.gov
For vinylbenzyl-based monomers, a common inimer is 4-vinylbenzyl chloride (VBC). In the presence of a suitable catalyst system, such as a copper complex in ATRP, the VBC can act as both the monomer and the initiator, leading to the formation of a hyperbranched structure. The vinyl group of one VBC molecule can be polymerized, while the chloromethyl group of another can initiate a new polymer chain. This process results in a highly branched polymer with numerous chain ends.
The synthesis of multifunctional hyperbranched polymers has been demonstrated through the atom transfer radical self-condensing vinyl polymerization (ATR-SCVP) of VBC with other monomers, such as 2-hydroxyethyl methacrylate (HEMA). researchgate.net The incorporation of a comonomer allows for the tuning of the properties of the resulting hyperbranched polymer. The VBC content influences the molecular weight and the degree of branching, while the comonomer can introduce other functionalities. researchgate.net
The following table provides representative data on the synthesis of hyperbranched polymers from vinylbenzyl-based inimers.
| Inimer/Monomer System | Polymerization Method | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Degree of Branching (DB) |
|---|---|---|---|---|
| N-(4-α-bromobutyryloxy phenyl) maleimide/Styrene | ATRP-SCVP | Not Specified | Not Specified | Not Specified |
| 4-Vinylbenzyl chloride/2-Hydroxyethyl methacrylate | ATR-SCVP | Not Specified | Not Specified | Not Specified |
Post Polymerization Functionalization and Chemical Modifications
Quaternization of Poly(vinylbenzyl chloride) with N,N-Dimethylamines
A primary method for synthesizing polymers with N,N-dimethyl(vinylbenzyl)amine functionalities is through the post-polymerization modification of poly(vinylbenzyl chloride) (PVBC). This process involves the quaternization of the chloromethyl groups on the PVBC backbone with N,N-dimethylamines. This reaction transforms the neutral polymer into a polycation, significantly altering its physical and chemical properties.
The quaternization reaction is a nucleophilic substitution where the nitrogen atom of the dimethylamine (B145610) attacks the benzylic carbon atom, displacing the chloride ion. This results in the formation of a quaternary ammonium (B1175870) salt along the polymer chain. The efficiency of this reaction can be influenced by factors such as the solvent, reaction temperature, and the specific N,N-dimethylalkylamine used. For instance, studies have investigated the quaternization of PVBC with a range of N,N-dimethylalkylamines, where the alkyl chain length varies (e.g., octyl, decyl, dodecyl). researchgate.net
The success of the quaternization is typically confirmed using spectroscopic methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org For example, in the synthesis of dodecyl dimethyl(vinylbenzyl)ammonium chloride, the reaction between 4-vinylbenzyl chloride and N,N-dimethyl-dodecylamine yields a compound with notable thermal stability, decomposing at 207°C. researchgate.net This modification is not only a synthetic route to obtaining the desired polymer but also a method to introduce antibacterial properties. researchgate.net
Anion exchange membranes are a significant application of these quaternized polymers. By copolymerizing styrene (B11656) and vinylbenzyl chloride and subsequently quaternizing with various amines, membranes with different structural, morphological, and thermal properties can be fabricated. rsc.org The choice of the amine, such as trimethylamine (B31210) or more complex diamines, plays a crucial role in tuning the membrane's physicochemical characteristics for applications like fuel cells and water electrolyzers. rsc.orgrepec.org
| Amine Used for Quaternization | Polymer Backbone | Resulting Functionality | Key Findings |
| Trimethylamine (TMA) | Poly(styrene-co-vinylbenzyl chloride) | Quaternary ammonium | Confirmed successful quaternization via FT-IR and 13C-NMR. rsc.org |
| N,N,N′,N′-tetramethyl hexanediamine (B8719201) (TMHDA) | Poly(styrene-co-vinylbenzyl chloride) | Quaternary ammonium | Resulting membranes showed thermal stability up to 165 °C. rsc.org |
| N,N-Dimethyl-dodecylamine | 4-vinylbenzyl chloride | Dodecyl dimethyl(vinylbenzyl)ammonium chloride | Product exhibited good thermal stability and excellent antibacterial properties against E. coli and S. aureus. researchgate.net |
| 1,4-diazabicyclo(2.2.2)octane (DABCO) | Polybenzimidazole-crosslinked-poly(vinylbenzyl chloride) | Quaternary ammonium | Membranes showed high ionic conductivity, suitable for alkaline water electrolyzers. repec.org |
Grafting of this compound-containing Polymers onto Substrates
Grafting polymers containing this compound onto various surfaces is a powerful technique to impart new functionalities to the substrate material. This can enhance properties such as biocompatibility, hydrophilicity, and antimicrobial activity.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) Grafting
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a robust method for grafting well-defined polymer brushes from a surface. cmu.edu This "grafting from" approach allows for precise control over the thickness and density of the polymer layer. cmu.edu The process begins with the immobilization of an ATRP initiator, such as a benzyl (B1604629) chloride group, onto the substrate surface. nih.gov From these initiator sites, the polymerization of monomers, which could include this compound, is initiated, leading to the growth of polymer chains directly from the surface.
This technique has been successfully used to graft various polymers from different surfaces, including silicon wafers and polymer films. cmu.eduresearchgate.net For instance, poly(oligo(ethylene glycol) methacrylate) brushes have been grafted from a poly(styrene-co-vinylbenzyl chloride) macroinitiator, demonstrating the utility of benzyl chloride as a stable initiator for SI-ATRP. nih.gov This same principle can be applied to graft polymers of this compound to create surfaces with specific desired properties.
Irradiation-Induced Grafting Techniques
Irradiation-induced grafting is another versatile method for modifying the surface of materials. This technique uses high-energy radiation, such as gamma rays or electron beams, to create active radical sites on a polymer substrate. researchgate.net These radicals can then initiate the polymerization of a monomer, like this compound, from the surface.
This method has been employed to graft vinyl benzyl trimethyl ammonium chloride, a structurally similar quaternary ammonium compound, onto nylon-6 fabric. researchgate.netosti.gov The degree of grafting was found to be dependent on the radiation dose and monomer concentration. researchgate.net Such modifications can impart significant antibacterial activity to the fabric. Similarly, vinylbenzyl chloride has been grafted onto polyethylene-co-tetrafluoroethylene (ETFE) films using pre-irradiation techniques, followed by amination to introduce desired functional groups. researchgate.net
| Grafting Technique | Substrate | Monomer/Polymer | Key Outcome |
| SI-ATRP | Poly(styrene-co-vinylbenzyl chloride) macroinitiator | Poly(oligo(ethylene glycol) methacrylate) | Produced thick brush coatings with low protein adsorption. nih.gov |
| Irradiation-Induced Grafting | Nylon-6 fabric | Vinyl benzyl trimethyl ammonium chloride | Grafted fabric possessed significant antibacterial activity. researchgate.net |
| Irradiation-Induced Grafting | Polyethylene/polypropylene (PE/PP) nonwoven fabric | Glycidyl (B131873) methacrylate (B99206) (GMA), followed by amination | Developed fibrous adsorbents for CO2 capture. |
Grafting onto Inorganic and Polymeric Supports
Polymers containing this compound can be grafted onto both inorganic and polymeric supports to create hybrid materials with combined properties. nih.gov For inorganic supports like silica, the surface can be functionalized with initiator groups for subsequent "grafting from" polymerization. cmu.edu This is a common strategy to prepare organic-inorganic hybrid materials for applications in catalysis and nanotechnology. nih.gov
For polymeric supports, radiation-induced grafting is a common and effective method. For example, dimethylaminoethylmethacrylate has been grafted onto polyethylene/polypropylene (PE/PP) nonwoven fabrics to create new adsorbents. scispace.com This demonstrates the potential for grafting amine-containing polymers onto inert polymer backbones to introduce new functionalities.
Introduction of Specific Amine Functionalities
Beyond the synthesis of poly(this compound) itself, the poly(vinylbenzyl chloride) precursor is a versatile platform for introducing a wide array of other amine functionalities through post-polymerization modification. This allows for the fine-tuning of the polymer's properties for specific applications.
For example, poly(styrene-co-4-vinylbenzyl chloride) has been conjugated with 3-(dimethylamino)phenol. scispace.com In this reaction, the dimethylamino group of the phenol (B47542) derivative reacts with the benzyl chloride group of the polymer, resulting in a polymer containing a quaternary ammonium salt and a phenolic group. scispace.com This dual functionality was investigated for enhanced antibacterial activity. scispace.com
In other research, poly(vinylbenzyl chloride) has been modified to synthesize poly(vinyl benzyl amine) through routes that avoid harsh conditions, such as the Staudinger synthesis. researchgate.net This allows for the creation of polymers with primary amine groups, which can be further functionalized. These amine-containing polymers can then undergo reactions like ring-opening additions to introduce more complex functionalities. researchgate.net
Crosslinking Strategies for Enhanced Material Integrity
One approach involves using a difunctional amine as a crosslinking agent. For example, N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA) has been used as a crosslinker for polymers containing vinylbenzyl chloride units. researchgate.net This creates covalent bonds between polymer chains, leading to a more robust material.
Another strategy is to blend poly(vinylbenzyl chloride) with another polymer and then induce crosslinking. For instance, membranes have been prepared by blending polybenzimidazole (PBI) with PVBC. repec.orgmdpi.com In this system, crosslinking can occur via the reaction of the chloromethyl groups of PVBC with the amine groups of PBI. acs.org The resulting crosslinked membranes can then be quaternized to introduce fixed positive charges, making them suitable for use as anion exchange membranes in applications like direct ethanol (B145695) fuel cells and alkaline water electrolyzers. repec.orgmdpi.com These crosslinked membranes exhibit reduced swelling and improved mechanical properties. acs.org
| Crosslinking Agent/Method | Polymer System | Application | Key Benefit |
| N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA) | Methylpyrrolidinium grafted poly(vinyl benzyl chloride) and polysulfone | Anion exchange membranes | High-performance covalently crosslinked AEMs with remarkable alkali resistance. researchgate.net |
| Self-crosslinking via PBI amine groups | Polybenzimidazole (PBI) and Poly(vinylbenzyl chloride) (PVBC) | Anion exchange membranes for fuel cells | Enhanced thermal stability and ionic conductivity. repec.orgacs.org |
Applications in Advanced Materials Science and Engineering
Ion-Exchange Materials
Polymers derived from N,N-Dimethyl(vinylbenzyl)amine are extensively used to create ion-exchange materials, particularly for anion removal and separation. The tertiary amine group can be readily quaternized to generate positively charged sites, forming the basis for strong base anion exchangers.
Anion exchange resins based on DMVBA are typically synthesized through the copolymerization of a vinylbenzyl precursor, such as vinylbenzyl chloride (VBC), with a cross-linking agent like divinylbenzene (B73037) (DVB). researchgate.netresearchgate.net The resulting porous copolymer beads are then functionalized by amination with dimethylamine (B145610) to introduce the N,N-dimethylbenzylamine groups. A subsequent quaternization step, often with an alkyl halide, converts the tertiary amine groups into quaternary ammonium (B1175870) salts, creating fixed positive charges within the resin matrix. These positively charged sites are responsible for attracting and exchanging anions from a surrounding solution.
The synthesis can also be achieved through microwave-assisted methods, which can significantly reduce the reaction time compared to traditional techniques. researchgate.net However, the choice of solvent is crucial, as some solvents like N,N-dimethylformamide (DMF) can react with the chloromethyl groups under harsh conditions, leading to the formation of –C=N– bonds instead of the desired amino functional groups. researchgate.net
These resins exhibit significant sorption capabilities for a variety of anions, particularly precious metal complexes. researchgate.net For instance, resins with amine-based ligands have been studied for the recovery of dicyanoaurate ([Au(CN)₂]⁻) and tetrachloroaurate ([AuCl₄]⁻). researchgate.net The efficiency of these materials is influenced by the structure of the polymer and the coordinating ability of the functional groups. researchgate.net Hydrogel-based anion exchange resins have also been developed for the effective removal of contaminants like nitrate and nitrite from water. nih.gov
Table 1: Sorption Capacities of Amine-Modified Anion Exchange Resins for Selected Ions
| Target Ion | Adsorbent Type | Maximum Adsorption Capacity | Reference |
| Nitrate (NO₃⁻) | PEGDA-MTAC Hydrogel | 13.51 mg NO₃⁻-N/g | nih.gov |
| Nitrite (NO₂⁻) | PEGDA-MTAC Hydrogel | 12.36 mg NO₂⁻-N/g | nih.gov |
| Nitrate (NO₃⁻) | PEGDA-AMHC Hydrogel | 13.16 mg NO₃⁻-N/g | nih.gov |
| Nitrite (NO₂⁻) | PEGDA-AMHC Hydrogel | 10.99 mg NO₂⁻-N/g | nih.gov |
Note: Data is based on Langmuir isotherm models from batch experiments.
Anion exchange membranes (AEMs) are crucial components in electrochemical technologies such as fuel cells and water electrolysis. Membranes functionalized with DMVBA-derived groups are fabricated to facilitate the transport of anions while blocking cations. A common fabrication method is radiation grafting, where a base polymer film, such as poly(ethylene-co-tetrafluoroethylene) (ETFE), is irradiated and then grafted with vinylbenzyl chloride. surrey.ac.uk The grafted films are subsequently aminated and quaternized to introduce quaternary ammonium head-groups. surrey.ac.uk
Another approach involves solution casting, where a copolymer of VBC and styrene (B11656) is dissolved and cast into a film. researchgate.net Additives can be incorporated to form composite membranes with enhanced properties. researchgate.net The resulting membrane is then functionalized with a tertiary amine, such as trimethylamine (B31210), to create the anion-exchange sites. researchgate.net
The performance of these AEMs is evaluated based on several key parameters:
Ion-Exchange Capacity (IEC): This measures the number of active ion-exchange sites per unit weight of the membrane. AEMs based on vinylbenzyl quaternization can achieve IEC values in the range of 1.64 to 1.66 mmol/g. surrey.ac.uk
Ionic Conductivity: This parameter reflects the ease with which anions can move through the membrane. For hydroxide ions (OH⁻), conductivities as high as 159 mS/cm⁻¹ at 80°C have been reported for membranes with benzyl-N-methylpyrrolidinium groups. surrey.ac.uk
Alkaline Stability: The chemical stability of the membrane in a high-pH environment is critical for applications like alkaline fuel cells. Crosslinking the polymer structure is a strategy used to improve alkaline stability and maintain performance in harsh conditions. dtu.dk Membranes with certain heterocyclic quaternary ammonium groups have shown significantly less IEC loss (17-18%) compared to the benchmark benzyltrimethylammonium group (30%) after aging in 1 M KOH at 80°C. surrey.ac.uk
Table 2: Performance Parameters of Radiation-Grafted Anion Exchange Membranes
| Functional Group | As-Synthesized IEC (mmol/g) | IEC after Alkali Aging (mmol/g) | OH⁻ Conductivity (mS/cm⁻¹) at 80°C | Peak Power Density (mW/cm²) in H₂/O₂ Fuel Cell | Reference |
| Benzyl-N-methylpiperidinium | 1.64 | 1.36 | 138 | N/A | surrey.ac.uk |
| Benzyl-N-methylpyrrolidinium | 1.66 | 1.36 | 159 | 980 | surrey.ac.uk |
| Benzyltrimethylammonium (Benchmark) | N/A | ~30% loss | N/A | N/A | surrey.ac.uk |
Note: Alkali aging conditions were 1 M aqueous KOH at 80°C for 28 days. Peak power density for the Benzyl-N-methylpyrrolidinium AEM was achieved with a 52 µm thick variant with back-pressurization.
The functional groups derived from this compound in resins and membranes enable the selective adsorption and removal of specific ions from complex solutions. This selectivity is driven by a combination of electrostatic interactions and the coordinating ability of the amine or ammonium groups. researchgate.net
For example, anion exchangers with specific ligand structures demonstrate a higher complexing ability towards certain metal ions, such as Cu(II). researchgate.net The selectivity can be tuned by incorporating specific chelating groups into the polymer structure. researchgate.net These materials are particularly effective in hydrometallurgical processes for the recovery of precious metals like gold, which often exist as anionic complexes (e.g., [AuCl₄]⁻) in solution. researchgate.net
In water treatment, hydrogel-based adsorbents functionalized with quaternary ammonium groups have shown high efficiency and reusability for removing nitrate and nitrite. nih.gov After 15 adsorption/desorption cycles, these materials can retain over 94% of their nitrate adsorption efficiency and over 97% of their nitrite adsorption efficiency. nih.gov The strong positive charge of the quaternary ammonium sites provides a powerful electrostatic attraction for these anionic contaminants.
Catalysis and Catalytic Supports
Polymers incorporating the this compound moiety serve as robust platforms for developing heterogeneous catalysts. The polymer backbone provides a stable and recoverable support, while the amine functionality acts as a ligand to anchor catalytically active metal species or can function as a basic catalyst itself.
Heterogeneous catalysts are often favored in industrial settings because they can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. researchgate.net One method to create these catalysts is to graft polymer chains containing functional monomers onto an inert support.
For instance, a solid-phase catalyst has been synthesized by grafting N-(4-vinylbenzyl)-1,4,7-triaza-cyclononane, a vinylbenzyl amine derivative, onto polystyrene particles. researchgate.net This approach creates a polymer brush on the surface of the support, which can then be used to immobilize metal ions. Such catalysts have been successfully employed in the oxidative polymerization of 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). researchgate.net Similarly, chitosan, a natural biopolymer, has been grafted with synthetic polymers like poly(4-vinylpyridine) to create efficient and recyclable basic catalysts for organic reactions such as Michael additions. nih.gov The grafting of vinyl monomers containing amine functionalities enhances the catalytic activity and stability of the support material. nih.gov
The amine groups within polymers derived from DMVBA can act as ligands, coordinating with metal ions to form polymeric metal complexes with significant catalytic activity. nih.gov These materials combine the catalytic properties of a homogeneous metal complex with the practical advantages of a heterogeneous system.
A notable example is a copper(I) complex of poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) grafted onto polystyrene particles. researchgate.net This solid catalyst was effective in the oxidative polymerization of 2,6-dimethylphenol. researchgate.net The polymer support serves to immobilize the catalytically active copper-triazacyclononane complex, allowing for its recovery and reuse over multiple reaction cycles. researchgate.net The ability of polymers containing amine or other functional groups to bind metal complexes is a widely used strategy to stabilize the metallic center and prevent its premature degradation or leaching. nih.gov This approach has been applied to create catalysts for a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com
Stimuli-Responsive Materials
Polymers derived from this compound are prominent in the field of "smart" materials, which can change their physical properties in response to external stimuli. The tertiary amine group is key to this responsiveness, particularly to changes in CO2 concentration and temperature.
The tertiary amine functionality in poly(this compound) allows it to exhibit reversible responses to carbon dioxide. researchgate.net In the presence of water, CO2 reacts with the tertiary amine to form an ammonium bicarbonate salt. researchgate.net This reaction introduces charge onto the polymer backbone, leading to significant changes in its properties, most notably a transition from a hydrophobic (neutral) state to a hydrophilic (charged) state. researchgate.net This transformation can be reversed by purging the system with an inert gas like nitrogen or argon, which removes the CO2 and restores the polymer to its original neutral, hydrophobic state. researchgate.net
This switchable hydrophilicity is a hallmark of CO2-responsive polymers and has numerous applications in areas such as smart separation, drug delivery, and carbon capture. researchgate.net The synthesis of these polymers can be achieved through various advanced polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), which allow for precise control over the polymer's architecture and molecular weight. researchgate.net
Table 1: Examples of CO2-Responsive Polymer Systems Containing Tertiary Amines
| Polymer System | CO2-Responsive Group | Stimulus | Observed Response | Synthesis Method | Reference |
|---|---|---|---|---|---|
| Poly(dimethylaminoethyl methacrylate) (PDMAEMA) | Tertiary Amine | CO2/N2 Bubbling | Reversible aggregation and redispersion of latex particles. | Emulsion Polymerization | researchgate.net |
| Amidine-functionalized polymers | Amidine | CO2/N2 Cycling | Reversible transition between neutral and charged states in solution. | Post-polymerization modification | nih.gov |
| Poly(N-[3-(dimethylamino)propyl]acrylamide) (PDMAPAm) | Tertiary Amine | CO2/N2 Exposure | Switchable hydrophilic-hydrophobic behavior. | Free Radical Polymerization (FRP) | researchgate.net |
A new family of thermo-responsive polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] has been developed, demonstrating sensitivity to temperature changes. researchgate.net These polymers can exhibit either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) in alcohol or alcohol/water mixtures. researchgate.net Below the LCST, the polymer is soluble, but upon heating above the LCST, it undergoes a phase transition and becomes insoluble. Conversely, polymers with a UCST are soluble above a certain temperature and insoluble below it.
The phase transition behavior of these polymers is influenced by several factors, including the polymer's molecular weight, its concentration, and the composition of the solvent. researchgate.net For example, a doubly thermo-responsive triblock copolymer containing blocks of poly[N-(4-vinylbenzyl)-N,N-diethylamine] (PVEA) and poly[N-(4-vinylbenzyl)-N,N-dimethylamine] (PVMA) was shown to have two distinct LCSTs. The PVEA block underwent an initial phase transition at 32.5 °C, followed by a second transition for the PVMA block at 54.5 °C. researchgate.net This dual responsiveness allows for the formation of complex, multi-stage self-assembled structures like core-corona and corona-collapsed micelles. researchgate.net
Table 2: Thermo-Responsive Behavior of Poly[N-(4-vinylbenzyl)-N,N-dialkylamine] Derivatives
| Polymer | Solvent | Transition Type | Transition Temperature (°C) | Reference |
|---|---|---|---|---|
| Poly[triethyl-(4-vinylbenzyl)ammonium] chloride | Aqueous Salt Solution | UCST | Dependent on salt type and concentration | |
| Poly[tributyl-(4-vinylbenzyl)ammonium] chloride | Aqueous Salt Solution | LCST | Dependent on salt type and concentration | |
| PVMA53-b-PVEA108-b-PVMA53 Triblock Copolymer | Alcohol/Water Mixture | LCST (dual) | 32.5 (PVEA block) and 54.5 (PVMA block) | researchgate.net |
Surface Modification for Enhanced Functionality
The ability to tailor the surface properties of materials is critical for applications ranging from biocompatible devices to advanced membranes. This compound and its derivatives are effective monomers for surface modification due to their polymerizability and the functional amine group.
Polymers containing this compound can be applied to other materials either as additives for bulk modification or as grafted surface layers. researchgate.net For example, dodecyl dimethyl(vinylbenzyl)ammonium chloride, a derivative, has been synthesized and investigated as an additive to improve the properties of polyethylene. researchgate.net Such modifications can enhance mechanical properties and introduce new functionalities, like antibacterial capabilities, to the bulk polymer. researchgate.net
A more precise method for surface modification is surface-initiated polymerization. Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) can be used to grow polymer brushes from a substrate. For instance, a vinyl group-containing monomer was grafted from a polyurethane surface using SI-ATRP to impart specific properties. This approach allows for the creation of a covalently bound functional layer without altering the bulk properties of the underlying substrate.
The hydrophilicity, or wettability, of a surface is a critical parameter for many applications. Polymers of this compound allow for the dynamic modulation of surface hydrophilicity. As discussed in the context of CO2-responsive materials, the tertiary amine groups can be reversibly protonated.
When a surface is modified with these polymer brushes, its wettability can be switched. In the neutral state, the polymer is relatively hydrophobic. Upon exposure to CO2 in an aqueous environment, the amine groups become charged ammonium bicarbonates, making the polymer chains more hydrophilic and altering the surface energy. This change can be reversed by removing the CO2. This switchable hydrophilicity is valuable for creating "smart" surfaces that can, for example, control cell adhesion or release captured molecules on demand. Similarly, grafting hydrophilic monomers onto a substrate can initially increase its hydrophilicity, a property that can be further tuned by subsequent modification steps.
Adsorption and Separation Technologies
The amine functionality in polymers derived from this compound provides active sites for the adsorption of specific molecules, making them suitable for applications in gas separation and water purification.
The development of efficient and cost-effective materials for carbon dioxide (CO2) capture is a critical area of research aimed at mitigating greenhouse gas emissions. Amine-functionalized solid sorbents are a promising class of materials for this purpose due to the chemical affinity of amine groups for the acidic CO2 molecule. While much research has focused on primary and secondary amines, polymers containing tertiary amines, such as poly(this compound), also exhibit potential for CO2 adsorption.
Polymers based on vinylbenzyl chloride, a precursor to DMVBA, have been functionalized with various amines to create effective CO2 adsorbents. For instance, a novel amine-loaded polymer synthesized from vinylbenzyl chloride and divinylbenzene copolymers demonstrated the ability to adsorb up to 6% by weight of CO2 at room temperature gvpress.com. Another study on poly(vinylbenzylchloride/divinylbenzene) functionalized with different diamines showed CO2 adsorption capacities up to 2.18 mmol/g researchgate.net. These studies highlight the potential of the vinylbenzyl backbone for creating CO2-adsorbing materials. The tertiary amine in poly(DMVBA) can interact with CO2, although the mechanism and efficiency may differ from primary and secondary amines. The stability of benzyl (B1604629) amine-based adsorbents is a crucial factor, with studies showing that while thermally stable, they can be susceptible to oxidative degradation at elevated temperatures nih.gov.
The table below summarizes the CO2 adsorption capacities of various amine-functionalized polymers, providing a comparative context for the potential performance of DMVBA-based materials.
| Adsorbent Material | Amine Type | CO2 Adsorption Capacity | Reference |
| Tris(2-aminoethyl)amine loaded poly(VBC-co-DVB) | Primary/Secondary | 6 wt% | gvpress.com |
| Ethylenediamine functionalized poly(VBC/DVB)HIPE | Primary | 2.18 mmol/g | researchgate.net |
| Piperazine functionalized poly(VBC/DVB)HIPE | Secondary | 0.83 mmol/g | researchgate.net |
| Amine-functionalized polystyrene | Imidazole | Highest among tested amines | epa.gov |
VBC: Vinylbenzyl chloride, DVB: Divinylbenzene, HIPE: High Internal Phase Emulsion
Materials capable of adsorbing water are essential for various applications, including dehumidification, thermal energy storage, and providing access to clean water in arid regions. The hydrophilic nature of the amine groups in polymers containing this compound suggests their potential utility as water adsorption materials.
Polymer Additives and Property Modifiers
The incorporation of this compound into polymer systems, either as a comonomer, a graft, or an additive, can significantly modify the properties of the resulting material.
Polymer blending is a common strategy to create materials with tailored properties. However, many polymers are immiscible, leading to poor mechanical performance of the resulting blend. Compatibilizers are often added to improve the interfacial adhesion between the different polymer phases. This compound and its derivatives can act as reactive compatibilizers. The vinyl group can copolymerize with one of the blend components, while the amine group can interact with or react with the other component, effectively bridging the interface.
A study on polyethylene modified with a quaternary ammonium salt derived from vinylbenzyl chloride, dodecyl dimethyl(vinylbenzyl)ammonium chloride, demonstrated an enhancement in the mechanical properties of the polymer researchgate.net. This suggests that the incorporation of such reactive monomers can improve the stress transfer between the polymer chains. In immiscible polymer blends, the addition of a suitable compatibilizer can lead to a reduction in the dispersed phase particle size and a significant improvement in tensile strength and impact resistance kpi.uanih.govfrontiersin.org. While direct studies on this compound as a compatibilizer are limited, its chemical structure strongly suggests its potential in this role.
The following table illustrates the effect of compatibilizers on the mechanical properties of polymer blends, showcasing the potential impact of incorporating a reactive monomer like DMVBA.
| Polymer Blend | Compatibilizer | Effect on Mechanical Properties |
| Polyamide 66/Polypropylene | Anhydride-grafted polypropylene | Increased tensile strain, improved interfacial adhesion kpi.ua |
| LLDPE/Magnesium Hydroxide | POE-g-MAH | Significantly increased tensile and impact strengths nih.gov |
| PLA/PA12 | PLA-g-MA | Improved ductility and toughness frontiersin.org |
Polymer-clay nanocomposites are a class of materials where nanoscale clay particles are dispersed within a polymer matrix, often leading to remarkable improvements in mechanical, thermal, and barrier properties. To achieve good dispersion and interfacial adhesion, the hydrophilic surface of natural clays like montmorillonite is typically modified with organic surfactants to make it more compatible with the organophilic polymer matrix.
Quaternary ammonium salts derived from vinylbenzyl chloride, which are structurally related to this compound, have been effectively used for the surface modification of clays ias.ac.inresearchgate.netgoogle.com. For instance, vinyl benzyl trimethyl ammonium chloride has been used to functionalize clay, which was then incorporated into a polymer matrix via in-situ polymerization ias.ac.inresearchgate.net. The presence of the polymerizable vinyl group on the clay surface allows for covalent bonding with the growing polymer chains, leading to the formation of exfoliated or intercalated nanocomposites with enhanced properties. This compound can be quaternized to form a similar reactive surfactant for clay modification, suggesting its utility in the fabrication of advanced polymer-clay nanocomposites.
Advanced Polymeric Biomaterials (Material Science Aspects)
The unique properties of polymers derived from this compound make them attractive candidates for various applications in the field of biomedical materials. The amine groups can be protonated to impart a positive charge, enabling interactions with biological molecules, or they can serve as handles for further functionalization.
Polymers based on N-(4-vinylbenzyl)-N,N-dialkylamines have been shown to exhibit thermo-responsive behavior, such as a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) in alcohol-water mixtures researchgate.net. This "smart" behavior, where the polymer undergoes a phase transition in response to a temperature change, is highly desirable for applications in drug delivery, cell culture, and tissue engineering. For example, a hydrogel that is liquid at room temperature and gels at body temperature can be injected in a minimally invasive manner and then form a scaffold in-situ.
Hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, are widely used as scaffolds in tissue engineering because their soft and hydrated nature mimics the native extracellular matrix nih.govresearchgate.netnih.gov. The incorporation of this compound into hydrogel formulations can provide sites for cell attachment and the immobilization of bioactive molecules. Furthermore, the ability to tune the charge and hydrophilicity of the polymer by adjusting the pH can be used to control cell-material interactions. The development of peptide-based hydrogels, which can be formed from amino acid-derived monomers, is an active area of research for creating biomimetic scaffolds mdpi.com. The vinyl group of this compound makes it a suitable comonomer for creating such functional biomaterials.
Hydrogel Formulations for Material Scaffolds
Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids. Their soft, hydrated structure makes them excellent candidates for material scaffolds, particularly in biomedical applications like tissue engineering, where they can mimic the extracellular matrix.
While the direct application of this compound in commercially available hydrogel scaffolds is not widely documented, its derivatives and related structures are utilized in research settings. The amine functionality is particularly valuable for creating pH-responsive hydrogels. Copolymers containing this compound can be designed to swell or shrink in response to changes in environmental pH. This behavior stems from the protonation of the dimethylamino groups under acidic conditions, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. Conversely, in neutral or basic conditions, the amine groups are deprotonated, reducing repulsion and causing the hydrogel to contract. This stimuli-responsive behavior is a key area of investigation for creating dynamic scaffolds that can influence cell behavior or control the release of therapeutic agents.
Research in related areas often involves the copolymerization of vinylbenzyl-based amines with other monomers to tailor the mechanical properties, biocompatibility, and degradation rate of the resulting hydrogel scaffold.
Polymers for Sensing Applications
The development of polymer-based sensors is a significant area of materials engineering. These sensors leverage changes in polymer properties in response to specific analytes or environmental conditions to generate a detectable signal. The tertiary amine group in this compound makes its corresponding polymers suitable for sensing applications, particularly for detecting changes in pH or the presence of certain metal ions.
Polymers incorporating this compound can act as chemical sensors. For instance, the lone pair of electrons on the nitrogen atom can coordinate with metal ions, leading to a change in the polymer's optical or electrochemical properties. This can be the basis for a colorimetric or fluorescent sensor. Furthermore, block copolymers containing a P(VBDMA) segment have been investigated for their ability to form micelles that respond to pH changes. While primarily studied for drug delivery, this pH-responsive self-assembly behavior could potentially be adapted for sensing applications, where a change in pH triggers a measurable change in the solution's properties, such as turbidity or fluorescence.
The general principle involves creating a polymer system where the interaction of the analyte with the dimethylamino group results in a predictable and measurable output, forming the basis of a sensing mechanism.
Characterization Techniques in N,n Dimethyl Vinylbenzyl Amine Research
Spectroscopic Analysis
Spectroscopic techniques are fundamental in identifying the chemical structure and functional groups present in both the N,N-Dimethyl(vinylbenzyl)amine monomer and its polymeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its polymers. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the successful synthesis of the monomer and its subsequent polymerization.
In the ¹H NMR spectrum of a related compound, N,N-Dimethyl (4-vinylbenzyl)-n-hexadecylammonium chloride, the aromatic protons of the vinylbenzyl group typically appear in the range of 7.2-7.7 ppm. The vinyl protons present as a characteristic set of signals: a doublet of doublets for the proton attached to the same carbon as the aromatic ring (around 6.7 ppm), and two doublets for the terminal vinyl protons (around 5.4 ppm and 5.85 ppm). The benzylic protons (-CH₂-N-) are observed as a singlet around 5.1 ppm, while the methyl protons of the dimethylamino group (-N(CH₃)₂) appear as a singlet around 3.3 ppm tandfonline.com.
The ¹³C NMR spectrum provides complementary information. For polymers containing vinylbenzyl pyridinium salts, the carbons of the pyridine ring are observed between 122 and 154 ppm. The imine carbon (C=N) can be seen at approximately 122.1 ppm mdpi.com. For this compound, the carbon atoms of the aromatic ring are expected in the region of 125-170 ppm. The vinyl group carbons typically resonate between 110 and 140 ppm. The benzylic carbon and the methyl carbons of the dimethylamino group have characteristic shifts that confirm the structure.
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic (Ar-H) | ~7.2 - 7.7 | ~125 - 170 |
| Vinyl (CH=CH₂) | ~5.4 - 6.7 | ~110 - 140 |
| Benzylic (Ar-CH₂-N) | ~5.1 | Not specified |
| Dimethylamino (-N(CH₃)₂) | ~3.3 | Not specified |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound and its polymers. The FTIR spectrum of the monomer displays characteristic absorption bands corresponding to its various structural features. The NIST WebBook provides a reference spectrum for N,n-dimethyl-4'-vinylbenzylamine nist.gov.
Key characteristic peaks for a vinylbenzyl derivative ammonium (B1175870) salt include the C=C stretching vibration of the vinyl group around 1634 cm⁻¹ and the stretching vibration of the -N⁺(CH₃)₂ group at approximately 3433 cm⁻¹ tandfonline.comtandfonline.com. The aromatic C-H stretching is observed around 3025-3061 cm⁻¹, while the asymmetric and symmetric stretching of CH₂ groups appear at approximately 2925 cm⁻¹ and 2850 cm⁻¹, respectively tandfonline.com. The out-of-plane bending of the C-H bonds on the phenyl ring can be seen at lower wavenumbers tandfonline.com. Upon polymerization, the characteristic peaks of the vinyl group diminish or disappear, indicating the conversion of the monomer to the polymer.
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| -N⁺(CH₃)₂ stretching | ~3433 |
| Aromatic C-H stretching | ~3025 - 3061 |
| Asymmetric CH₂ stretching | ~2925 |
| Symmetric CH₂ stretching | ~2850 |
| C=C (vinyl) stretching | ~1634 |
| C-H (methyl) stretching and -N⁺ vibration | ~1500 |
UV-Visible Spectroscopy
Chromatographic and Thermal Analysis
These analytical methods provide insights into the molecular weight distribution and thermal stability of polymers derived from this compound.
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a key technique for determining the molecular weight distribution of polymers. For polymers of this compound, SEC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
For instance, GPC analysis of poly(N,N-Dimethylbenzylamine) has been reported, providing information on the size and distribution of the polymer chains researchgate.net. In the synthesis of nucleobase-containing polymers from 9-(4-vinylbenzyl)adenine, GPC analysis in DMF as the eluent showed a number-average molecular weight (Mn) of 5500 and a polydispersity index (Mw/Mn) of 1.23 rsc.org. This indicates a relatively controlled polymerization process.
| Polymer | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| Poly(9-(4-vinylbenzyl)adenine) | 5500 | Not specified | 1.23 |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is utilized to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature. The TGA thermogram provides information about the decomposition temperatures and the amount of residual mass at high temperatures.
The thermal stability of polymers containing vinylbenzyl amine moieties can vary depending on the specific structure. For example, a dodecyl dimethyl(vinylbenzyl)ammonium chloride compound was found to have a decomposition temperature of 207°C researchgate.net. In another study, poly(styrene-co-4-vinylbenzyl chloride) conjugated with 3-(dimethylamino)phenol exhibited a two-step thermal decomposition at 128 °C and 350 °C illinois.edu. Unmodified poly(vinylbenzyl chloride) copolymers generally show higher thermal stability, with decomposition starting above 300 °C, whereas modified versions with pyridinium salts begin to decompose below 250 °C mdpi.com. The thermal degradation of polyethylene grafted with poly(vinylbenzyl chloride) also shows distinct decomposition steps that differ from the original polyethylene researchgate.net.
| Compound/Polymer | Decomposition Temperature (°C) |
|---|---|
| Dodecyl dimethyl(vinylbenzyl)ammonium chloride | 207 |
| Poly(styrene-co-4-vinylbenzyl chloride)-DMAP | 128 (step 1), 350 (step 2) |
| Unmodified poly(vinylbenzyl chloride) copolymers | >300 |
| Modified poly(vinylbenzyl chloride) with pyridinium salts | <250 |
Morphological and Structural Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials containing this compound. azom.com It provides high-resolution, three-dimensional images by scanning the surface with a focused beam of electrons. azom.com This analysis is fundamental in understanding the microstructure of polymer membranes, hydrogels, and blends, which significantly influences their physical and chemical properties. azom.comrsc.org
In the context of anion-exchange membranes derived from related compounds like quaternized poly(styrene-co-vinylbenzyl chloride), SEM imaging reveals how the choice of different ammonium cations can tune the morphological features of the membrane surface. rsc.org For instance, SEM has been used to analyze the surface and cross-sectional morphology of freshly prepared membranes based on poly(vinylidene fluoride-co-hexafluoropropylene) modified with (vinylbenzyl)trimethylammonium chloride. mdpi.com
SEM is also employed to study the internal structure of polymeric materials. azom.com For hydrogel copolymers based on N,N-dimethyl acrylamide, SEM analysis has shown the presence of three-dimensional porous structures, which are critical for their application. nih.gov The technique can also reveal the distribution and arrangement of additives, fillers, and reinforcing agents within a polymer matrix. azom.com
The following table summarizes findings from SEM studies on materials related to this compound.
| Material | SEM Findings |
| Quaternized poly(styrene-co-vinylbenzyl chloride) membranes | Morphological features are tuned by different ammonium cations. rsc.org |
| Modified Poly(vinylidene fluoride-co-hexafluoropropylene) membranes | Analysis of surface and cross-sectional morphology. mdpi.com |
| Poly(N,N-dimethyl acrylamide-co-acrylic acid) hydrogels | Revealed three-dimensional porous structures. nih.gov |
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the detailed investigation of the internal nanostructure of materials incorporating this compound. TEM is particularly valuable for characterizing the size, shape, and distribution of nanoparticles and the morphology of block copolymers. aston.ac.ukrsc.org
In the research of block copolymers synthesized via polymerization-induced self-assembly (PISA), TEM is essential for confirming the formation of various nano-objects. For instance, studies on poly(stearyl methacrylate)–poly(benzyl methacrylate) (PSMA–PBzMA) diblock copolymers have used TEM to identify spherical, worm-like, or vesicular morphologies. aston.ac.ukrsc.org Similarly, TEM has been instrumental in observing the association behavior of amphiphilic miktoarm star copolymers in aqueous solutions, providing insights into the formation of micelles or nanoprecipitated aggregates. cuni.cz
TEM analysis of amphiphilic alternating block copolymer particles can reveal the formation of inverse bicontinuous mesoporous structures. researchgate.net The high magnification and resolution of TEM allow for direct visualization of these complex, ordered phases, which is critical for applications in nanotechnology. researchgate.net
| Copolymer System | Observed Morphologies via TEM |
| PSMA–PBzMA Diblock Copolymers | Spherical, worm-like, and vesicular nano-objects. aston.ac.ukrsc.org |
| PDMA-b-P(St-alt-PFS) Block Copolymers | Particles with controlled morphologies including spheres, worms, and vesicles. researchgate.net |
| Amphiphilic Miktoarm Star Copolymers | Micelles and nanoprecipitated aggregates. cuni.cz |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are complementary techniques used to probe the structure of materials at different length scales. XRD is primarily used to identify the crystalline structure and determine the degree of crystallinity in materials. For many polymers derived from this compound, which are often amorphous or semi-crystalline, XRD can provide information on the presence of any ordered crystalline domains.
SAXS, on the other hand, is indispensable for characterizing structures at the nanoscale, typically from 1 to 100 nm. It is a key technique for studying the nanoscopic order in block copolymers, where different polymer blocks self-assemble into ordered microphases. researchgate.net The resulting morphologies, such as lamellar, cylindrical, or spherical domains, are driven by the composition and molecular weight of the constituent blocks.
In the context of PISA, time-resolved SAXS has been used to monitor the in-situ evolution of copolymer morphology during polymerization. nih.govresearchgate.netnih.gov For example, in the synthesis of diblock copolymers using benzyl (B1604629) methacrylate (B99206), SAXS revealed the transition from disordered polymer chains to ordered phases, including body-centered cubic (BCC) and hexagonally close-packed (HCP) spheres, eventually forming a hexagonal cylinder (HEX) phase. nih.govresearchgate.netnih.gov This powerful in-situ analysis provides detailed mechanistic insights into the self-assembly process. aston.ac.uk
The data from SAXS patterns can be used to determine key structural parameters of the self-assembled nano-objects.
| Parameter | Information Obtained from SAXS |
| Particle Diameter | Size of spherical nanoparticles. aston.ac.uk |
| Mean Aggregation Number | Number of polymer chains per nanoparticle. aston.ac.uk |
| Domain Spacing | The distance between repeating structural units in ordered phases. |
| Morphology | Identification of lamellar, hexagonal, or cubic phases from diffraction peak positions. nih.govresearchgate.netnih.gov |
Computational and Theoretical Investigations
Molecular Dynamics Simulations of Polymer Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. In the context of pDMVBA, MD simulations can elucidate the conformational and dynamic behaviors of the polymer chains in various environments. While specific MD studies on pDMVBA are not abundant in the literature, the principles can be understood from simulations of structurally similar polymers, such as polystyrene and its derivatives. nih.govul.ie
MD simulations of a polymer system begin with the construction of an amorphous cell containing multiple polymer chains, in this case, pDMVBA. The system is then subjected to energy minimization to achieve a stable initial configuration. Subsequently, the simulation is run for a set amount of time, allowing the polymer chains to move and interact according to the principles of classical mechanics. Key parameters that can be extracted from these simulations include the radius of gyration (Rg), end-to-end distance, and mean square displacement (MSD), which provide information about the size, shape, and mobility of the polymer chains. nih.gov
Table 1: Representative Data from Molecular Dynamics Simulations of Substituted Polystyrene in a Solvent
| Parameter | Description | Typical Value Range for Substituted Polystyrenes |
| Radius of Gyration (Rg) | A measure of the overall size of the polymer coil. | 1.5 - 5.0 nm |
| End-to-End Distance ( | The average distance between the first and last monomer of the polymer chain. | 3.0 - 10.0 nm |
| Mean Square Displacement (MSD) | Indicates the average distance a polymer chain travels over time, reflecting its mobility. | 10-5 - 10-7 cm2/s |
| Flory-Huggins Interaction Parameter (χ) | Describes the interaction energy between the polymer and the solvent. | 0.3 - 0.7 |
Note: The values in this table are representative and can vary significantly depending on the specific polymer, solvent, temperature, and simulation conditions.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. For N,N-Dimethyl(vinylbenzyl)amine, DFT can be applied to understand the intricacies of its polymerization and other chemical transformations.
One area of interest is the free-radical polymerization of DMVBA. DFT calculations can be used to model the initiation, propagation, and termination steps of this process. For instance, the stability of the radical formed on the vinyl group can be assessed, and the activation energies for the addition of a monomer to the growing polymer chain can be calculated. These calculations can help in understanding the polymerization kinetics and the resulting polymer microstructure. beilstein-journals.org
Furthermore, DFT can be employed to study the reactivity of the functional groups in DMVBA. The nitrogen atom of the dimethylamino group, for example, can participate in various reactions, such as quaternization. DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack and the energetics of these reactions. nih.gov The study of related compounds, such as vinylbenzyl quaternary ammonium (B1175870) head groups, has shown that DFT can be used to investigate degradation mechanisms, which is crucial for applications like anion exchange membranes in fuel cells.
Table 2: Calculated DFT Parameters for a Representative Vinyl Monomer Radical
| Parameter | Description | Illustrative Calculated Value |
| C-C Bond Length (Radical Center) | The length of the carbon-carbon bond where the radical is localized. | 1.48 Å |
| Spin Density on Cα | The amount of unpaired electron spin located on the alpha-carbon of the vinyl group. | ~1.0 |
| Activation Energy (Propagation) | The energy barrier for the addition of a monomer to the growing radical chain. | 5 - 15 kcal/mol |
Note: These values are illustrative and would need to be specifically calculated for this compound.
Modeling of Structure-Property Relationships in this compound Polymers
Modeling the relationship between the chemical structure of a polymer and its macroscopic properties is a key aspect of materials science. For polymers of this compound, this involves correlating molecular features, such as the pendent N,N-dialkylamine group, with observable characteristics like thermo-responsiveness. researchgate.net
One of the notable properties of polymers derived from N-(4-vinylbenzyl)-N,N-dialkylamines is their thermo-responsive behavior in solution, specifically exhibiting a Lower Critical Solution Temperature (LCST). researchgate.net The LCST is the temperature above which the polymer and solvent are no longer miscible. This behavior is highly dependent on the nature of the alkyl groups on the nitrogen atom. For instance, modifying the size and hydrophobicity of these groups can tune the LCST.
Quantitative Structure-Property Relationship (QSPR) models are a computational approach to formally establish these correlations. nih.gov A QSPR study for pDMVBA and its derivatives would involve:
Generating a dataset of polymers with systematic variations in their chemical structure (e.g., different alkyl groups on the nitrogen).
Calculating a set of molecular descriptors for each polymer that quantify various aspects of its structure (e.g., molecular weight, van der Waals volume, polarity).
Experimentally measuring a specific property of interest, such as the LCST.
Using statistical methods, like multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property.
Such a model would allow for the prediction of the LCST for new, unsynthesized polymers based solely on their proposed structure, thereby accelerating the design of materials with tailored thermo-responsive properties.
Table 3: Experimentally Observed LCST for Poly[N-(4-vinylbenzyl)-N,N-dialkylamine] Derivatives in Aqueous Solution
| Pendent Amine Group | Polymer Abbreviation | LCST (°C) |
| N,N-Dimethylamine | pDMVBA | ~55 |
| N,N-Diethylamine | pDEVA | ~32 |
| N,N-Di-n-propylamine | pDPVA | Not water-soluble |
Data adapted from studies on similar poly[N-(4-vinylbenzyl)-N,N-dialkylamine] systems and serves as a basis for potential QSPR modeling. researchgate.net
Q & A
Q. What safeguards minimize nitrosamine contamination in API synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
